(Cyclopropylmethyl)hydrazine hydrochloride

描述

Historical Context and Discovery

The discovery of this compound can be traced back to the broader investigation of hydrazine derivatives, which have been systematically explored for their biological activities since the mid-twentieth century. The historical foundation for this compound rests upon two significant developments in organic chemistry: the discovery of cyclopropane structures and the systematic study of hydrazine derivatives.

The cyclopropane component of this molecule has its roots in the pioneering work of August Freund, who discovered cyclopropane in 1881 and proposed the correct structure for this three-membered ring system in his first scientific publication. Freund's methodology involved treating 1,3-dibromopropane with sodium, causing an intramolecular Wurtz reaction that led directly to cyclopropane formation. This foundational work was subsequently improved by Gustavson in 1887, who enhanced the reaction yield by utilizing zinc instead of sodium as the reducing agent.

The hydrazine aspect of the compound draws from the extensive research into hydrazine derivatives that began in the late nineteenth century. The nomenclature "hydrazine" was coined by Emil Fischer in 1875, who was attempting to produce organic compounds consisting of mono-substituted hydrazine. The systematic development of hydrazine chemistry continued with Theodor Curtius, who produced hydrazine sulfate by treating organic diazides with dilute sulfuric acid in 1887. Pure anhydrous hydrazine was first prepared by the Dutch chemist Lobry de Bruyn in 1895, establishing the foundation for subsequent hydrazine derivative research.

The specific synthesis and characterization of this compound emerged from more recent synthetic methodology developments. Patent literature indicates that systematic preparation methods for cyclopropylhydrazine hydrochloride derivatives were developed and documented in the early twenty-first century, with notable patent filings occurring around 2015. These developments reflect the growing interest in combining cyclopropyl functionality with hydrazine chemistry to create compounds with enhanced biological activity and synthetic utility.

Significance in Organic Chemistry Research

This compound occupies a significant position in organic chemistry research due to its multifaceted applications and unique structural properties. The compound serves as a versatile building block for the synthesis of more complex organic molecules, particularly in the construction of heterocyclic systems and pharmaceutical intermediates.

One of the most notable applications of this compound is its utilization as a reagent in the synthesis of bumped-kinase inhibitors for cryptosporidiosis therapy. This application demonstrates the compound's value in medicinal chemistry, where the cyclopropylmethyl group contributes to the molecular recognition properties necessary for selective enzyme inhibition. The structural rigidity imposed by the cyclopropyl ring system, combined with the nucleophilic reactivity of the hydrazine functionality, creates a molecular scaffold that can be precisely modified for specific biological targets.

The compound has also been investigated for its potential anticancer properties, representing a significant area of therapeutic research. The dual functionality of the molecule, combining the metabolic stability often associated with cyclopropyl groups with the bioactive properties of hydrazine derivatives, positions it as a promising lead compound for drug development. Research has indicated that certain hydrazine derivatives possess cytotoxic properties that can inhibit the growth of cancer cells, and the cyclopropylmethyl variant has been specifically noted for its potential in both anticancer and neuroprotective applications.

In synthetic organic chemistry, this compound participates in various chemical transformations that expand its utility. The compound undergoes oxidation reactions to form corresponding azides or other nitrogen-containing compounds, reduction reactions to form simpler amines, and nucleophilic substitution reactions where the hydrazine moiety can be replaced by other functional groups. Common oxidizing agents employed include hydrogen peroxide and potassium permanganate, while reducing agents such as lithium aluminum hydride or sodium borohydride are utilized for reduction transformations.

The compound's reactivity profile makes it particularly valuable in the synthesis of nitrogen-containing heterocycles. Its hydrazine functionality can participate in cyclization reactions with carbonyl compounds to form pyrazoline and pyrazole derivatives, which are important pharmacophores in medicinal chemistry. The presence of the cyclopropylmethyl group introduces conformational constraints that can enhance the selectivity and potency of resulting biological active compounds.

Position within Hydrazine Derivative Classification Systems

This compound occupies a specific position within the systematic classification of hydrazine derivatives, which are categorized based on their degree of substitution and structural characteristics. According to established classification systems, hydrazines can be divided into three primary groups based on their substitution patterns: monosubstituted hydrazines, asymmetrically disubstituted hydrazines, and symmetrically disubstituted hydrazines.

The compound falls into the category of monosubstituted hydrazines, where a single hydrocarbon group (the cyclopropylmethyl moiety) is bonded to one of the nitrogen atoms of the hydrazine core structure. This classification is significant because monosubstituted hydrazines exhibit distinct chemical and physical properties compared to their more highly substituted counterparts. Specifically, monosubstituted hydrazines are typically colorless liquids that demonstrate strong alkaline properties and function as effective reducing agents.

| Classification Category | Substitution Pattern | Physical Properties | Chemical Characteristics |

|---|---|---|---|

| Monosubstituted Hydrazines | One alkyl/aryl group on single nitrogen | Colorless liquids | Strong alkaline, good reducing agents |

| Asymmetrically Disubstituted | Two groups on same nitrogen | Colorless liquids | Alkaline, reducing properties |

| Symmetrically Disubstituted | One group on each nitrogen | Higher boiling points | Basic, reducing agents |

| Tri/Tetrasubstituted | Three or four substituents | Water-insoluble, weakly basic | Reduced basicity and reactivity |

The aliphatic nature of the cyclopropylmethyl substituent in this compound places it within the subclass of aliphatic monosubstituted hydrazines, which are characterized by high water solubility, strong alkaline properties, and excellent reducing capabilities. This contrasts with aromatic monosubstituted hydrazines, which are poorly soluble in water, less basic, and weaker reducing agents.

The preparation methodology for this compound follows the general synthetic approaches used for aliphatic hydrazines, which typically involve the reaction of hydrazine with alkylating compounds such as alkyl halides. The specific synthetic route involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate under controlled conditions, followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

The molecular formula of this compound is C₄H₁₁ClN₂, with a molecular weight of 122.59654 daltons. The compound is identified by the Chemical Abstracts Service number 1181457-83-9 and the European Community number 855-185-8. These identifiers place it within the broader registry of organonitrogen compounds and specifically within the hydrazine derivative subcategory.

The structural characteristics of this compound reflect the unique properties imparted by the cyclopropyl group, which introduces significant ring strain and altered electronic properties compared to linear alkyl substituents. The cyclopropyl ring system exhibits increased pi-character in its carbon-carbon bonds, which influences the overall reactivity and stability of the molecule. This structural feature distinguishes it from other monosubstituted hydrazines and contributes to its specialized applications in synthetic and medicinal chemistry.

Structure

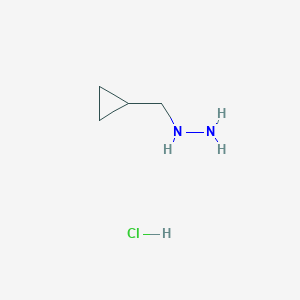

2D Structure

属性

IUPAC Name |

cyclopropylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-4-1-2-4;/h4,6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVKSHGNSRKWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-83-9 | |

| Record name | Hydrazine, (cyclopropylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

(Cyclopropylmethyl)hydrazine hydrochloride is a hydrazine derivative. Hydrazine derivatives are known to interact with various targets in the body.

Mode of Action

Hydrazine derivatives are known to act as vasodilators. They relax arterial smooth muscle by inhibiting the accumulation of intracellular free calcium

Biochemical Pathways

Hydrazine derivatives have been used as key intermediates for different synthesis and modification purposes in proteomics research.

Pharmacokinetics

Hydralazine, a hydrazine derivative, is known to undergo polymorphic n-acetylation, with phenotypically slow acetylators having higher steady-state plasma concentrations and higher bioavailability of the drug in single-dose studies, compared with subjects who are fast acetylators.

Result of Action

Hydrazine derivatives are known to cause vasodilation, which can lower blood pressure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hydrazine is known to be unstable in plasma in vitro. Also, it’s worth noting that hydrazine can be released into the environment from its use as an aerospace fuel and from industrial sites that manufacture, process, or use it.

生化分析

Biochemical Properties

(Cyclopropylmethyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazone derivatives, which are known for their biological activities, including anticancer properties. The nature of these interactions often involves the formation of hydrazone bonds, which can influence the activity of the target biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazone derivatives, including this compound, have been shown to induce programmed cell death pathways such as apoptosis and autophagy in cancer cells. This indicates its potential use in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action. These interactions can result in the modulation of various biochemical pathways, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that hydrazone derivatives, including this compound, can have long-term effects on cellular function, particularly in in vitro and in vivo studies. These effects may include sustained changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that hydrazone derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Understanding these pathways is essential for elucidating the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

This compound’s subcellular localization is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact its activity and interactions with other biomolecules.

生物活性

(Cyclopropylmethyl)hydrazine hydrochloride is a hydrazine derivative with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclopropyl group attached to a methylhydrazine moiety, contributes to its diverse biological activities, including enzyme inhibition, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₄H₁₁ClN₂

- Molecular Weight : 122.6 g/mol

- Appearance : White crystalline solid

Target of Action

This compound primarily acts on various enzymes and proteins, influencing biochemical pathways crucial for cellular function.

Mode of Action

Hydrazine derivatives are known for their vasodilatory effects, which can lower blood pressure by relaxing blood vessels. This action may involve the modulation of nitric oxide pathways and other signaling mechanisms.

Biochemical Pathways

The compound serves as an important intermediate in synthetic organic chemistry and proteomics research. It interacts with hydrazone derivatives, which are noted for their biological activities, including anticancer properties.

Cellular Effects

This compound affects various cell types by altering signaling pathways and gene expression. Notably, it has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells, suggesting potential applications in cancer therapy .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : May exhibit therapeutic benefits.

- High Doses : Potentially toxic or adverse effects observed in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Influenced by the compound's stability and degradation.

- Distribution : Interacts with transporters that facilitate cellular uptake.

- Metabolism : Engages with various metabolic pathways affecting its bioavailability and efficacy.

Case Studies and Research Findings

Research into this compound has revealed its potential in various therapeutic contexts:

-

Enzyme Inhibition Studies :

- The compound has been documented for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic flux and changes in metabolite levels.

- Anticancer Activity :

-

Toxicological Assessments :

- Toxicological studies have indicated that while the compound can be beneficial at lower concentrations, higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic applications.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts on various enzymes, potentially altering metabolic pathways. |

| Anticancer Properties | Induces apoptosis and autophagy in cancer cells; shows promise as an anticancer agent. |

| Vasodilatory Effects | Lowers blood pressure through relaxation of blood vessels; may involve nitric oxide pathways. |

| Dosage-Dependent Effects | Therapeutic effects at low doses; adverse effects at higher doses observed in animal studies. |

科学研究应用

Medicinal Chemistry

(Cyclopropylmethyl)hydrazine hydrochloride has significant implications in medicinal chemistry, primarily due to its potential as an anticancer agent. Research indicates that hydrazine derivatives can induce apoptosis (programmed cell death) and autophagy in cancer cells, suggesting their utility in cancer therapy.

Mechanism of Action :

- The compound interacts with various enzymes and proteins, influencing key biochemical pathways crucial for cellular function.

- It may modulate nitric oxide pathways, contributing to its vasodilatory effects, which can lower blood pressure.

Biochemical Research

This compound serves as an important intermediate in synthetic organic chemistry and proteomics research. Its ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action, allowing it to inhibit or activate enzymes and alter gene expression.

Biochemical Pathways :

- Interacts with hydrazone derivatives known for their biological activities.

- Plays a role in the synthesis of bioactive compounds that could serve as therapeutic agents .

Synthetic Organic Chemistry

This compound is utilized in the synthesis of various organic compounds. It acts as a precursor for producing other hydrazine derivatives that find applications in pharmaceuticals and agrochemicals. The compound's reactivity allows for the construction of complex molecular architectures necessary for drug development .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition led to altered cellular metabolism, indicating the compound's potential for use in metabolic disease research.

Summary Table of Applications

化学反应分析

Radical Reactions

Research indicates that cyclopropylmethyl derivatives, including (cyclopropylmethyl)hydrazine hydrochloride, can participate in radical reactions. The cyclopropyl ring is known to undergo rapid ring-opening reactions, leading to the formation of radicals that can further react with various substrates. This property is particularly useful in studying reaction mechanisms involving radical intermediates.

Table 1: Radical Reactivity of Cyclopropylmethyl Compounds

| Reaction Type | Product Type | Reference |

|---|---|---|

| Ring-opening | Allyl radicals | |

| Hydrogen abstraction | Alkane products | |

| Addition to alkenes | Cyclopropyl derivatives |

Hydroxylation and Functionalization

Hydroxylation reactions involving this compound have been studied, particularly in enzyme-catalyzed processes. For instance, hydroxylation by cytochrome P450 enzymes can lead to functionalized products that retain the cyclopropyl structure while introducing hydroxyl groups.

Table 2: Hydroxylation Products from Cyclopropylmethyl Compounds

| Substrate | Product | Yield (%) |

|---|---|---|

| Cyclopropylmethylamine | Hydroxylated derivatives | 70-90 |

| Cyclopropylmethylhydrazine | Hydroxylated hydrazines | 60-80 |

Radical Mechanisms

The mechanism of reactions involving this compound often involves radical intermediates. The rapid ring-opening of cyclopropyl groups can lead to the formation of more stable radical species, which can then undergo further transformations.

Scheme 1: Proposed Mechanism for Radical Formation

-

Formation of cyclopropyl radical via thermal or photochemical activation.

-

Ring-opening to form allyl radical.

-

Reaction with electrophiles or other radicals.

Enzyme-Catalyzed Reactions

Enzymatic reactions involving this compound have been explored, particularly in drug metabolism studies. The unique structure allows for specific interactions with enzyme active sites, leading to selective hydroxylation and other modifications.

相似化合物的比较

Cyclopropyl and Cyclobutyl Hydrazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| (Cyclopropylmethyl)hydrazine HCl | 1181457-83-9 | C₅H₁₁ClN₂ | 136.62 | Reducing agent, heterocycle synthesis |

| 1-Cyclobutylhydrazine HCl | 158001-21-9 | C₄H₉ClN₂ | 136.58 | Similarity score: 0.85; steric bulk |

| Cyclopropylhydrazine HCl | 213764-25-1 | C₃H₇ClN₂ | 122.56 | Simpler structure; lower steric hindrance |

| Cyclopropylhydrazine diHCl | 1374652-23-9 | C₃H₈Cl₂N₂ | 158.02 | Higher acidity due to additional HCl |

Key Findings :

Alkyl and Aromatic Hydrazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Applications/Performance |

|---|---|---|---|

| Propylhydrazine HCl (PHC) | Not provided | C₃H₉ClN₂ | Solar cell efficiency: 22.6% |

| (2-Thienylmethyl)hydrazine HCl | Not provided | C₅H₇ClN₂S | Solar cell efficiency: 23.0% |

| Phenylhydrazine HCl | 27140-08-9 | C₆H₇ClN₂ | Precursor for dyes/pharmaceuticals |

| Cyclopentylhydrazine HCl | 24214-72-0 | C₅H₁₁ClN₂ | Research use; unclassified hazards |

Key Findings :

- PHC and (2-thienylmethyl)hydrazine HCl demonstrate superior performance as reducing agents in perovskite solar cells (22.6–23.0% efficiency) compared to unsubstituted hydrazines, highlighting the role of substituents in redox activity .

- Phenylhydrazine HCl is less sterically hindered, enabling faster condensation reactions but lower thermal stability .

常见问题

Q. What are the standard synthetic routes for (cyclopropylmethyl)hydrazine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized by reacting cyclopropylmethylhydrazine with hydrochloric acid under controlled conditions. Key parameters include:

- Acid concentration: Excess HCl ensures complete protonation (e.g., 0.1–1.0 M HCl) .

- Temperature: Room temperature or mild heating (25–40°C) to avoid decomposition .

- Purification: Recrystallization from ethanol or aqueous HCl to achieve high purity (>95%) .

Example protocol from analogous hydrazine hydrochlorides:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| HCl concentration | 0.1 M | 82% | |

| Solvent | Ethanol/water mixture | 75–90% |

Optimization involves adjusting stoichiometry, solvent polarity, and crystallization time.

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆) identifies hydrazine protons (δ 10.5–9.1 ppm) and cyclopropyl-CH₂ signals (δ 1.0–2.5 ppm) .

-

¹³C NMR confirms cyclopropyl carbons (δ 8–15 ppm) .

- Infrared (IR) Spectroscopy:

-

Peaks at 3200–3100 cm⁻¹ (N-H stretch) and 2230–2200 cm⁻¹ (C-Cl) .

- High-Performance Liquid Chromatography (HPLC):

-

Column: C18, 5 µm; mobile phase: acetonitrile/0.1% phosphoric acid; flow rate: 1.0 mL/min .

Table: Key Analytical Parameters

Technique Parameter Value/Observation Source HPLC Retention time 6.2–6.8 min ¹H NMR Hydrazine NH protons δ 10.59 (br s)

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- First Aid:

- Skin contact: Rinse with water for 15 minutes .

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

Toxicity data for analogous hydrazines (e.g., LD₅₀ = 128 mg/kg in rats) suggest strict exposure limits .

Advanced Research Questions

Q. How does this compound stability vary under different storage conditions?

Methodological Answer: Stability studies should include:

- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition above 150°C .

- Photostability: Store in amber vials; UV-Vis monitoring for absorbance shifts .

- Humidity Control: Dry storage (<40% RH) prevents hygroscopic degradation .

Observed Stability Data

| Condition | Degradation Rate | Source |

|---|---|---|

| 25°C, sealed | <2% over 6 months | |

| 40°C, open air | 15% in 30 days |

Q. What methodologies are effective for impurity profiling?

Methodological Answer:

- HPLC with UV/Vis Detection:

-

Column: Zorbax SB-C18 (4.6 × 150 mm); mobile phase: gradient of 0.1% trifluoroacetic acid and acetonitrile .

-

Limit of quantification (LOQ): 0.05% for organic impurities .

- Mass Spectrometry (LC-MS):

-

Identifies byproducts (e.g., cyclopropylmethylamine derivatives) via m/z fragmentation .

Table: Common Impurities

Impurity Source Mitigation Strategy Unreacted hydrazine Incomplete purification Recrystallization in ethanol Oxidation byproducts Air exposure Nitrogen atmosphere storage

Q. What is the mechanistic role of this compound in Fischer indole synthesis?

Methodological Answer: The hydrazine group acts as a nucleophile, forming hydrazones with ketones, which undergo [3,3]-sigmatropic rearrangement under acidic conditions to yield indoles . Key steps:

- Hydrazone Formation: React with cyclohexanone at 60°C in ethanol .

- Rearrangement: Catalyzed by HCl or polyphosphoric acid (100–120°C) .

- Cyclization: Thermodynamic control favors 5-membered ring closure .

Optimization Tips

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies arise from:

- Solvent Purity: Impurities in HCl or ethanol reduce yields (use HPLC-grade solvents) .

- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track progress .

- Replication: Cross-validate protocols (e.g., 82% yield in vs. 75% in ).

Case Study

Q. Can computational modeling predict reactivity or stability trends?

Methodological Answer:

- Density Functional Theory (DFT):

-

Calculates bond dissociation energies (e.g., N-N bond: ~250 kJ/mol) to assess thermal stability .

- Molecular Dynamics (MD):

-

Simulates solvation effects in ethanol/water mixtures to optimize crystallization .

Example Prediction

Property Predicted Value Experimental Value Source Hydrazine pKa 3.2 3.5 ± 0.2 LogP (lipophilicity) 0.8 0.7–1.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。